Physicochemical Profile of 4-Propyl-1,3-oxazole-5-carboxylic acid: A Guide for Drug Development Professionals
Physicochemical Profile of 4-Propyl-1,3-oxazole-5-carboxylic acid: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction
The oxazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of a molecule's properties to optimize its function as a therapeutic agent. 4-Propyl-1,3-oxazole-5-carboxylic acid is a representative member of this class, incorporating a lipophilic propyl group and an ionizable carboxylic acid function. These two groups impart a distinct physicochemical profile that is critical to its behavior in biological systems, governing everything from solubility and membrane permeability to target binding and metabolic stability.
This guide provides a comprehensive analysis of the key physicochemical properties of 4-Propyl-1,3-oxazole-5-carboxylic acid. Moving beyond a simple data sheet, we will explore the causality behind these properties and detail the robust experimental protocols required for their accurate determination. For researchers in drug discovery and development, a deep understanding of these foundational characteristics is not merely academic; it is a prerequisite for rational drug design and the successful translation of a chemical entity into a clinical candidate.
Compound Identification and Structure
A precise identification of the molecular entity is the first step in any rigorous scientific investigation. The structural and chemical identifiers for 4-Propyl-1,3-oxazole-5-carboxylic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-propyl-1,3-oxazole-5-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₇H₉NO₃ | PubChem[1] |
| Molecular Weight | 155.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 155.05824 Da | PubChem[1] |
| SMILES | CCCC1=C(OC=N1)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C7H9NO3/c1-2-3-5-6(7(9)10)11-4-8-5/h4H,2-3H2,1H3,(H,9,10) | PubChem[1] |
| InChIKey | OUXAWCOOLDPRQK-UHFFFAOYSA-N | PubChem[1] |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional structure of the molecule, highlighting the key functional groups: the 1,3-oxazole core, the n-propyl chain at position 4, and the carboxylic acid at position 5.
Caption: 2D structure of 4-Propyl-1,3-oxazole-5-carboxylic acid.
Core Physicochemical Properties Summary
The interplay between a molecule's acidic character and its lipophilicity is a primary determinant of its pharmacokinetic profile. The table below summarizes the key predicted and expected physicochemical parameters for 4-Propyl-1,3-oxazole-5-carboxylic acid.
| Property | Predicted/Expected Value | Significance in Drug Development |
| pKa | ~3-5 | Governs ionization state, impacting solubility and receptor interaction. |
| XlogP | 1.4 | Predicts lipophilicity and membrane permeability.[1] |
| Aqueous Solubility | Low (in pure water) | Affects dissolution, formulation, and bioavailability. |
| Melting Point | Solid at room temp. | Indicator of purity, lattice energy, and stability. |
Detailed Physicochemical Analysis and Experimental Protocols
Acidity and Ionization Constant (pKa)
Theoretical Insight: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For 4-Propyl-1,3-oxazole-5-carboxylic acid, the carboxylic acid group is the primary acidic center. Its pKa value is crucial as the charge state of the molecule dictates its aqueous solubility, ability to cross lipid membranes, and potential to interact with biological targets via ionic bonds. A low pKa value indicates that the molecule will be predominantly in its ionized, more water-soluble form at physiological pH (7.4).[2]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of acidic and basic compounds.[2][3]
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[3]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of 4-Propyl-1,3-oxazole-5-carboxylic acid and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) before diluting with deionized, CO₂-free water to a final volume of 50 mL.
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a micro-burette.
-
Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).[3]
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp change in pH).
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the point where exactly half of the volume of NaOH required to reach the equivalence point has been added.
Alternative Method: UV-Vis Spectrophotometry For compounds with a chromophore near the ionization site, UV-Vis spectrophotometry offers a sensitive alternative, especially for poorly soluble compounds or when only small amounts of sample are available.[2][4] The method relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the molecule. By measuring the absorbance at a fixed wavelength across a range of buffer solutions with known pH values, a sigmoid curve is generated from which the pKa can be determined at the inflection point.[4]
Lipophilicity (logP & logD)
Theoretical Insight: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical factor in drug disposition, affecting absorption, distribution, metabolism, and excretion (ADME).
-
logP (Partition Coefficient): Represents the ratio of the concentration of the neutral form of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is an intrinsic property of the molecule.
-
logD (Distribution Coefficient): Is the ratio of the total concentration of the compound (both neutral and ionized forms) in the lipid phase to the total concentration in the aqueous phase at a specific pH. For an acidic compound like ours, logD will be pH-dependent and lower than logP at pH values above its pKa.
A logP/logD value in the range of 1-3 is often considered optimal for oral drug absorption, balancing aqueous solubility with membrane permeability.
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[4][5]
Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured.
Caption: Workflow for logD determination using the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Prepare n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol by mixing them overnight and then separating the layers. This pre-saturation is critical for accurate results.[6]
-
Sample Addition: Add a small, known amount of a concentrated stock solution of the compound (e.g., 10 µL of a 10 mM DMSO stock) to a vial containing a known volume of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).[5]
-
Equilibration: Cap the vial and shake it vigorously using a mechanical shaker for a set period (e.g., 1 hour) to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol (top layer) and aqueous (bottom layer) phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[7]
-
Calculation: Calculate the logD value using the formula: logD = log₁₀ (Concentration in n-octanol / Concentration in PBS)
Solubility
Theoretical Insight: Aqueous solubility is a major hurdle in drug development. A compound must have sufficient solubility to dissolve in the gastrointestinal tract for absorption and to remain in solution in plasma for distribution. The carboxylic acid group enhances water solubility, particularly at pH values above the pKa where it exists as the charged carboxylate anion. However, the propyl group and the oxazole ring contribute to its lipophilicity, which can limit solubility.
Experimental Protocol: Qualitative Solubility Analysis
This protocol provides a rapid assessment of the compound's acidic nature and general solubility characteristics.[8][9]
Principle: The solubility of the compound is tested in a series of solvents of varying pH. Solubility in basic solutions is a strong indicator of an acidic functional group.
Step-by-Step Methodology:
-
Setup: Arrange four labeled test tubes. Add ~25 mg of 4-Propyl-1,3-oxazole-5-carboxylic acid to each.
-
Test 1 (Water): Add 0.5 mL of deionized water to the first tube. Mix vigorously. Observe if the solid dissolves. Test the pH of the solution with pH paper. An acidic pH (≤ 4) suggests a carboxylic acid.[8]
-
Test 2 (5% NaHCO₃): To the second tube, add 0.5 mL of 5% aqueous sodium bicarbonate solution. Mix and observe. The evolution of CO₂ gas (effervescence) is a positive test for a carboxylic acid.[8][10]
-
Test 3 (5% NaOH): To the third tube, add 0.5 mL of 5% aqueous sodium hydroxide solution. Mix and observe. Carboxylic acids will readily dissolve in a strong base.[8]
-
Test 4 (5% HCl): To the fourth tube, add 0.5 mL of 5% aqueous hydrochloric acid. As an acid, the compound is expected to be insoluble. This test is typically used to identify basic compounds.
-
Interpretation: The compound should be largely insoluble in water and HCl but soluble in both NaHCO₃ and NaOH, confirming the presence of a moderately strong acidic group (a carboxylic acid).
Melting Point
Theoretical Insight: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). The melting point is a fundamental physical property used to characterize a compound and is a sensitive indicator of its purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[11]
Experimental Protocol: Capillary Melting Point Determination
Modern digital melting point apparatuses provide a safe, accurate, and efficient method for this determination.[12][13]
Principle: A small amount of the powdered solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Packing: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample to a height of 2-3 mm.[14]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.[14]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a rough estimate. Allow the apparatus to cool significantly before the next step.[13]
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point. Then, reduce the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium.[13][14]
-
Observation and Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid particle liquefies (T₂).
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural confirmation and the identification of key functional groups.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) will be highly deshielded, appearing as a broad singlet far downfield, typically in the 9-12 ppm range.[15] The single proton on the oxazole ring (at C2) will appear in the aromatic region. The propyl group will exhibit three signals: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.7 ppm), and a triplet for the methylene group attached to the oxazole ring (~2.7 ppm).
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the 160-185 ppm region.[16] The carbons of the oxazole ring will have characteristic shifts, and the three distinct carbons of the propyl chain will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[16]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[16]
-
C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C bonds within the oxazole ring are expected in the 1500-1650 cm⁻¹ region.
-
C-O Stretches: Bands associated with the C-O single bonds of the carboxylic acid and the oxazole ether linkage will appear in the 1000-1300 cm⁻¹ fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 155.
-
Fragmentation: Carboxylic acids typically exhibit characteristic fragmentation patterns.[17] Key fragments would likely include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[16] Another prominent fragmentation would be the cleavage of the propyl chain.
Conclusion
4-Propyl-1,3-oxazole-5-carboxylic acid possesses a set of well-defined physicochemical properties dictated by the balance between its lipophilic propyl-oxazole core and its hydrophilic, ionizable carboxylic acid group. Its acidic nature (pKa ~3-5) ensures significant aqueous solubility at physiological pH, while its moderate lipophilicity (predicted XlogP ~1.4) suggests the potential for good membrane permeability. The experimental protocols detailed in this guide—from potentiometric titration for pKa to the shake-flask method for logD—represent the foundational assays required to empirically validate these predictions. For any drug development program, the rigorous characterization of these properties is an indispensable step, providing the critical data needed to build predictive ADME models, guide formulation strategies, and ultimately, engineer a successful therapeutic agent.
References
-
Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. Available at: [Link]
-
Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]
-
An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. Available at: [Link]
-
Melting point determination. Available at: [Link]
-
Melting point determination - SSERC. Available at: [Link]
-
Measuring the Melting Point - Westlab Canada. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available at: [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. Available at: [Link]
-
Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. Available at: [Link]
-
Carboxylic Acid & Phenol | PDF | Solubility - Scribd. Available at: [Link]
- US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Spectroscopy of Carboxylic Acids - Oregon State University. Available at: [Link]
-
Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Available at: [Link]
-
-
CARBOXYLIC ACIDS. Available at: [Link]
-
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. Available at: [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. Available at: [Link]
-
NMR Spectroscopic Data for Compounds 1−4 - ResearchGate. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
4-propyl-1,3-oxazole-5-carboxylic acid (C7H9NO3) - PubChemLite. Available at: [Link]
Sources
- 1. PubChemLite - 4-propyl-1,3-oxazole-5-carboxylic acid (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. acdlabs.com [acdlabs.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. agilent.com [agilent.com]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. westlab.com [westlab.com]
- 13. hinotek.com [hinotek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 17. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
